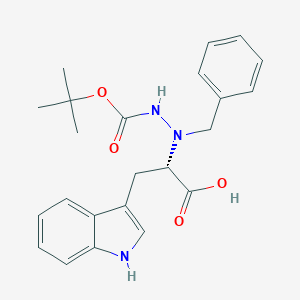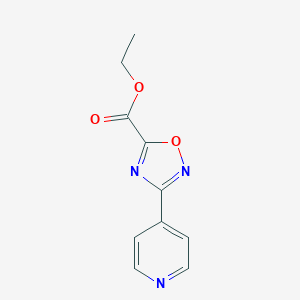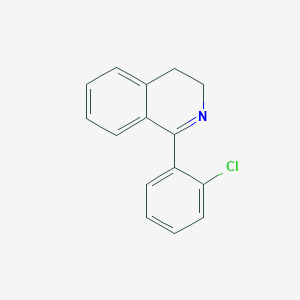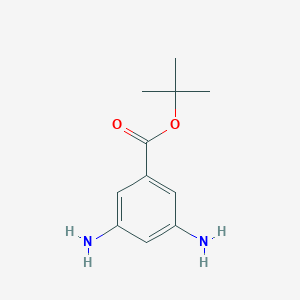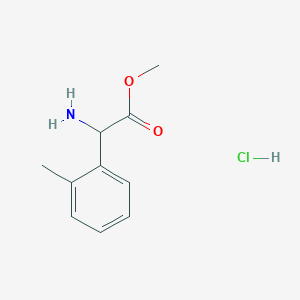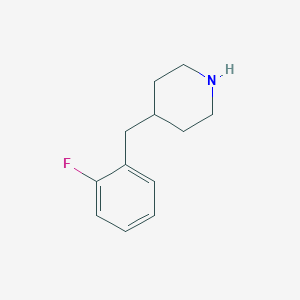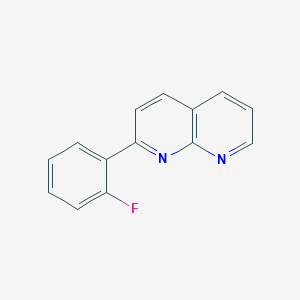
2-ピペラジン-1-イル-ベンズアミド
概要
説明
2-Piperazin-1-yl-benzamide is a chemical compound that features a piperazine ring attached to a benzamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Piperazine derivatives are known for their wide range of biological activities, making them valuable in drug development.
科学的研究の応用
2-Piperazin-1-yl-benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 2-Piperazin-1-yl-benzamide (PNT) is DNA gyrase , an enzyme that is crucial for DNA replication in bacteria . This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils that are introduced during processes such as transcription and replication .
Mode of Action
PNT interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition is likely due to PNT binding to the enzyme, which prevents it from carrying out its normal function of introducing negative supercoils into DNA . The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation.
Biochemical Pathways
The inhibition of DNA gyrase by PNT affects the DNA replication pathway in bacteria . DNA gyrase is responsible for relieving the torsional strain that builds up ahead of the replication fork as the DNA is unwound. By inhibiting this enzyme, PNT prevents the proper replication of bacterial DNA, leading to cell death .
Pharmacokinetics
It is known that pnt exhibits antimicrobial activity, suggesting that it is able to reach its target in bacterial cells
Result of Action
The result of PNT’s action is the disruption of bacterial cells . More than 50% of microbial cells take up PNT within 30 minutes . Transmission electron microscopy has revealed hollowed-out bacterial cytoplasms in specimens treated with PNT, although there is no disintegration of the bacterial membrane . This suggests that PNT’s action results in significant cellular disruption.
Action Environment
It is known that the efficacy of pnt can be influenced by the concentration of the compound, with higher concentrations leading to greater antimicrobial activity
生化学分析
Biochemical Properties
2-Piperazin-1-yl-benzamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial for its role in biochemical reactions. For instance, it has been reported to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Cellular Effects
The effects of 2-Piperazin-1-yl-benzamide on various types of cells and cellular processes have been studied . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .
Molecular Mechanism
The molecular mechanism of action of 2-Piperazin-1-yl-benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to exhibit inhibitory activity against acetylcholinesterase, a key enzyme involved in neurotransmission .
Temporal Effects in Laboratory Settings
The effects of 2-Piperazin-1-yl-benzamide over time in laboratory settings have been observed . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Piperazin-1-yl-benzamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Piperazin-1-yl-benzamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
2-Piperazin-1-yl-benzamide is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Piperazin-1-yl-benzamide and its effects on activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazin-1-yl-benzamide typically involves the reaction of piperazine with benzoyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of 2-Piperazin-1-yl-benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: 2-Piperazin-1-yl-benzamide can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated piperazine derivatives.
類似化合物との比較
2-Piperazin-1-yl-naphthoquinone: Known for its antimicrobial activity.
2-Piperazin-1-yl-pyrimidine: Investigated as an acetylcholinesterase inhibitor.
3-Piperazin-1-yl-1,2-benzothiazole: Studied for its antipsychotic properties.
Uniqueness: 2-Piperazin-1-yl-benzamide is unique due to its specific combination of a piperazine ring and a benzamide moiety, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-piperazin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-3-1-2-4-10(9)14-7-5-13-6-8-14/h1-4,13H,5-8H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKGMQCJZSRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443056 | |
| Record name | 2-Piperazin-1-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179480-81-0 | |
| Record name | 2-Piperazin-1-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)

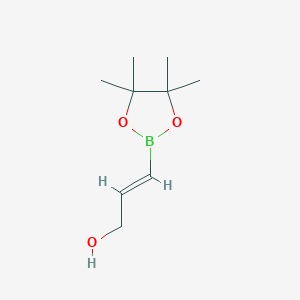
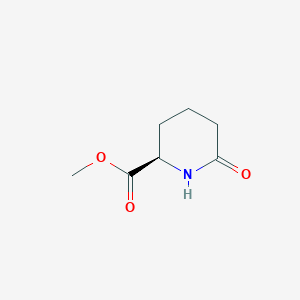
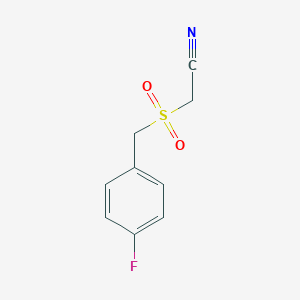
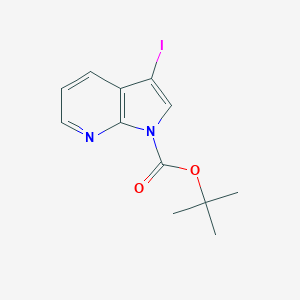
![(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine](/img/structure/B66747.png)
